2-Aminothiazolo[4,5-b]pyridin-5(4H)-one
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Overview
Description
2-Aminothiazolo[4,5-b]pyridin-5(4H)-one is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Mechanism of Action
Biochemical Pathways
Thiazole derivatives, in general, exhibit a wide range of biological activities, making them intriguing candidates for drug development . If you have any more specific questions or need further clarification, feel free to ask! 😊
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one typically involves the reaction of hydrazonoyl halides with various precursors. One common method includes the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions often involve heating and the use of solvents like ethanol to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale reactors and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole or pyridine rings.
Substitution: The compound can undergo substitution reactions, where different substituents replace hydrogen atoms on the rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and other electrophiles can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiazole or pyridine rings .
Scientific Research Applications
2-Aminothiazolo[4,5-b]pyridin-5(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs.
Comparison with Similar Compounds
2-Aminothiazole: Another thiazole derivative with similar biological activities.
Thiazolo[4,5-b]pyridine: A closely related compound with a similar fused ring structure.
Pyrano[2,3-d]thiazole: A compound with a pyran ring fused to a thiazole ring, showing similar medicinal properties.
Uniqueness: 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one is unique due to its specific ring fusion and the presence of an amino group, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying complex biological interactions.
Properties
IUPAC Name |
2-amino-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c7-6-9-5-3(11-6)1-2-4(10)8-5/h1-2H,(H3,7,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYBRTXDDWMMKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1SC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704525 |
Source
|
Record name | 2-Amino[1,3]thiazolo[4,5-b]pyridin-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13575-44-5 |
Source
|
Record name | 2-Aminothiazolo[4,5-b]pyridin-5(6H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13575-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino[1,3]thiazolo[4,5-b]pyridin-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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